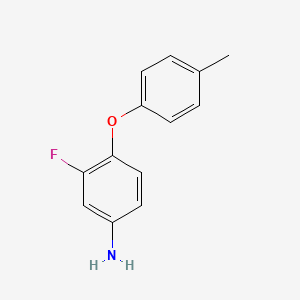

3-Fluoro-4-(p-tolyloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBLZFBMEUKRDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279970 |

Source

|

| Record name | 3-Fluoro-4-(4-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83660-65-5 |

Source

|

| Record name | 3-Fluoro-4-(4-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83660-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-4-(p-tolyloxy)aniline: A Novel Building Block for Advanced Drug Discovery

Introduction: Unveiling a Promising Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and diaryl ether moieties has become a cornerstone of rational drug design. These structural motifs can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide introduces 3-Fluoro-4-(p-tolyloxy)aniline , a novel, currently uncatalogued compound, conceived as a versatile building block for the synthesis of new chemical entities. While a CAS number has not been assigned, its structural components suggest significant potential for researchers, scientists, and drug development professionals.

This molecule synergistically combines the features of two known chemical classes: fluorinated anilines and aryloxy anilines. The presence of a fluorine atom at the 3-position of the aniline ring is anticipated to modulate the basicity of the amino group and introduce a metabolic blocking site. The diaryl ether linkage, a privileged scaffold in numerous bioactive compounds, provides a balance of rigidity and conformational flexibility. This guide will provide a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential applications, drawing parallels with the known compounds 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8) and 4-(p-Tolyloxy)aniline (CAS: 41295-20-9) to ground our analysis in established chemical principles.

Proposed Synthesis: A Rational Approach to a Novel Compound

The synthesis of this compound can be strategically approached via a two-step process, beginning with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This proposed pathway leverages commercially available starting materials and well-established chemical transformations.

Step 1: Synthesis of 3-Fluoro-4-(p-tolyloxy)nitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the formation of the diaryl ether bond. A highly plausible route is the reaction of 1,2-difluoro-4-nitrobenzene with p-cresol.

-

Rationale: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the 4-position (para to the nitro group) is the more activated leaving group for SNAr compared to the fluorine at the 2-position (meta to the nitro group). The phenoxide of p-cresol, generated in situ with a suitable base, will act as the nucleophile.

Experimental Protocol:

-

To a solution of p-cresol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like potassium carbonate (K₂CO₃, 2.0 equivalents) or sodium hydride (NaH, 1.2 equivalents) at room temperature.

-

Stir the mixture for 30 minutes to ensure the complete formation of the potassium or sodium p-cresolate.

-

Add 1,2-difluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-fluoro-4-(p-tolyloxy)nitrobenzene.

Step 2: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group of the intermediate to the desired aniline.

-

Rationale: This is a standard transformation in organic synthesis. Several methods are effective, with catalytic hydrogenation or reduction with metals in acidic media being common choices. The use of iron powder in the presence of ammonium chloride is a cost-effective and efficient method.

Experimental Protocol:

-

Suspend 3-fluoro-4-(p-tolyloxy)nitrobenzene (1.0 equivalent) in a mixture of ethanol and water.

-

Add iron powder (Fe, 5.0 equivalents) and ammonium chloride (NH₄Cl, 5.0 equivalents).

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC or HPLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Physicochemical Properties: A Comparative Estimation

As this compound is a novel compound, its experimental physicochemical data are not available. However, we can predict its properties based on its structure and by comparing it with the known analogues, 3-Fluoro-4-morpholinoaniline and 4-(p-Tolyloxy)aniline.

| Property | 3-Fluoro-4-morpholinoaniline[1] | 4-(p-Tolyloxy)aniline[2] | This compound (Predicted) |

| CAS Number | 93246-53-8 | 41295-20-9 | Not Assigned |

| Molecular Formula | C₁₀H₁₃FN₂O | C₁₃H₁₃NO | C₁₃H₁₂FNO |

| Molecular Weight | 196.22 g/mol | 199.25 g/mol | 217.24 g/mol |

| Appearance | Off-white to brown crystalline powder | Light sensitive solid | Off-white to light brown solid |

| Melting Point | 121-123 °C | 84-86 °C | 90-100 °C |

| Boiling Point | 364.9 °C (Predicted) | 338.5 °C (Predicted) | ~350 °C |

| LogP | 1.8 (Predicted) | 2.9 (Predicted) | ~3.2 |

| pKa (amine) | ~4.5 (Estimated) | ~5.0 (Estimated) | ~4.0 (Estimated) |

Characterization and Quality Control: Ensuring Purity and Identity

A rigorous analytical workflow is essential to confirm the successful synthesis and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for elucidating the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons with splitting patterns influenced by the fluorine atom. The ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A purity of >98% is typically required for applications in drug discovery.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C-O-C stretch of the diaryl ether.

Potential Applications in Drug Development: A Scaffold of Interest

The structural motifs within this compound make it a highly attractive scaffold for medicinal chemistry programs.

-

Bioisosteric Replacement: The fluorinated aniline moiety can serve as a bioisostere for other functional groups, potentially improving potency and pharmacokinetic properties. The introduction of fluorine can block metabolic oxidation at the para-position of the aniline ring, a common site of metabolism for anilines.

-

Kinase Inhibitors: The diaryl ether linkage is a key structural feature in many kinase inhibitors, such as Sorafenib and Regorafenib. This scaffold can position aromatic rings in the appropriate orientation to interact with the hinge region and other key residues in the ATP-binding pocket of kinases.

-

Antimicrobial Agents: The related compound, 3-fluoro-4-morpholinoaniline, is an intermediate in the synthesis of the antibiotic Linezolid.[3] This suggests that derivatives of this compound could be explored for their antibacterial or antifungal properties. Schiff bases, sulfonamides, and carbamates derived from 3-fluoro-4-morpholinoaniline have shown antimicrobial activity.[4]

-

Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of the aniline nitrogen, which can be advantageous in modulating the compound's solubility and membrane permeability.

Safety Considerations: A Proactive Approach

While no specific safety data exists for this compound, a hazard assessment can be made based on its structural analogues.

-

3-Fluoro-4-morpholinoaniline: Is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

4-(p-Tolyloxy)aniline: Is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It also poses a risk of serious eye damage.[2]

Based on this, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a novel and promising, albeit currently uncatalogued, building block for the advancement of drug discovery and materials science. Its synthesis is achievable through established synthetic methodologies, such as nucleophilic aromatic substitution followed by nitro group reduction. The strategic combination of a fluorinated aniline and a diaryl ether scaffold suggests its potential utility in the development of a wide range of bioactive molecules, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational roadmap for the synthesis, characterization, and potential application of this intriguing new chemical entity, inviting further exploration by the scientific community.

References

-

PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. [Link]

- Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(p-tolyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Fluoro-4-(p-tolyloxy)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl ring linked via an ether bridge to a p-tolyl group, presents a unique combination of functionalities that can influence its biological activity and material properties. The presence of the fluorine atom can significantly impact metabolic stability, lipophilicity, and binding interactions, making it an attractive scaffold for drug design. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside established methodologies for its synthesis and characterization.

While experimental data for this compound is not widely available in public literature, this guide consolidates confirmed identifiers and provides computationally predicted properties to aid researchers in their investigations. Furthermore, it details robust experimental protocols for the determination of key physicochemical parameters, drawing upon established methods for analogous compounds.

Chemical Identity and Core Properties

The fundamental identifiers for this compound are summarized in the table below. These have been verified through chemical supplier databases.

| Identifier | Value | Source |

| IUPAC Name | 3-Fluoro-4-(4-methylphenoxy)aniline | N/A |

| CAS Number | 83660-65-5 | [1] |

| Molecular Formula | C₁₃H₁₂FNO | [1] |

| Molecular Weight | 217.24 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | N/A |

Predicted Physicochemical Data

In the absence of comprehensive experimental data, the following physicochemical properties have been computationally predicted using established algorithms. These values serve as a valuable estimation for experimental design and computational modeling.

| Property | Predicted Value | Notes |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| LogP (Octanol-Water Partition Coefficient) | 3.3 | A measure of lipophilicity. |

| Water Solubility | Low | Expected to be poorly soluble in water. |

| pKa (acidic, amine) | ~4.5 | Estimated based on substituted anilines. |

| pKa (basic, amine) | Not applicable | |

| Topological Polar Surface Area (TPSA) | 38.3 Ų |

Disclaimer: The above values are computationally predicted and have not been experimentally verified. They should be used as a guide for further investigation.

Proposed Synthesis Pathway

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction. This approach is a common and effective method for the formation of diaryl ethers.

Caption: Proposed two-step synthesis of this compound.

Rationale Behind the Synthetic Approach:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): The starting material, 3,4-difluoronitrobenzene, is highly activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. The fluorine atom at the 4-position is more susceptible to substitution by the phenoxide generated from p-cresol in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

-

Step 2: Reduction of the Nitro Group: The resulting nitro-intermediate is then reduced to the corresponding aniline. Several methods are effective for this transformation. A common laboratory-scale method is the use of tin(II) chloride in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst offers a cleaner reduction pathway, often with high yields.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Workflow for Characterization

Caption: A logical workflow for the physicochemical characterization of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

-

Methodology:

-

Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place both pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The onset of the endothermic peak in the resulting thermogram corresponds to the melting point.

-

Solubility Determination (Shake-Flask Method)

-

Principle: This equilibrium-based method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

-

Methodology:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH, organic solvents) in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Lipophilicity (LogP) Determination by HPLC

-

Principle: A rapid and reliable method that correlates the retention time of a compound on a reverse-phase HPLC column with its octanol-water partition coefficient.

-

Methodology:

-

Prepare a series of standard compounds with known LogP values.

-

Analyze the test compound and the standards on a reverse-phase HPLC column (e.g., C18) using an isocratic mobile phase of methanol/water or acetonitrile/water.

-

Calculate the capacity factor (k') for each compound from its retention time (t_R) and the column dead time (t_0): k' = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.

-

Determine the log(k') of the test compound and use the calibration curve to interpolate its LogP value.

-

Expected Spectral Characteristics

While experimental spectra are not available, the following are the expected key features based on the structure of this compound.

¹H NMR Spectroscopy

-

Aromatic Protons: Complex multiplets in the aromatic region (approximately 6.5-7.5 ppm). The fluorine atom will cause additional splitting (coupling) of the adjacent protons on its phenyl ring.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range, typically between 3.5 and 5.0 ppm, depending on the solvent and concentration. This peak will be exchangeable with D₂O.

-

Methyl Protons (-CH₃): A sharp singlet at around 2.3 ppm, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-160 ppm). The carbons attached to fluorine and oxygen will show characteristic chemical shifts and C-F coupling.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching (Aromatic and Aliphatic): Signals above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

-

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretching (Aryl Ether): A strong, characteristic band around 1200-1250 cm⁻¹.

-

C-F Stretching: A strong band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 217.0852 (for the exact mass), corresponding to the molecular weight of the compound. The nominal mass would be 217.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. While a comprehensive experimental dataset on its physicochemical properties is not yet publicly available, this guide provides a solid foundation for researchers by consolidating its known identifiers, offering reliable predicted properties, and outlining robust experimental protocols for its characterization. The proposed synthetic route and expected spectral features further equip scientists with the necessary information to embark on the synthesis and investigation of this promising molecule. As research into fluorinated aniline derivatives continues to expand, it is anticipated that the experimental data for this compound will become more readily available, further elucidating its potential applications.

References

-

PubChem. 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. 4-(p-Tolyloxy)aniline. [Link]

Sources

Spectroscopic Signature of 3-Fluoro-4-(p-tolyloxy)aniline: A Predictive and Interpretive Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Fluoro-4-(p-tolyloxy)aniline, a molecule of interest for researchers, medicinal chemists, and drug development professionals. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral signature. By dissecting the influence of its constituent functional groups—a fluorinated aniline core and a p-tolyloxy substituent—we offer a robust interpretive framework. This guide is designed to serve as a valuable reference for the identification, characterization, and quality control of this compound and its derivatives.

Introduction and Molecular Structure Analysis

This compound is a substituted diaryl ether with a unique electronic and structural profile. The molecule incorporates a fluorine atom ortho to the amino group, which is expected to significantly influence the electron density distribution and spectroscopic properties of the aniline ring. The ether linkage to a p-tolyl group introduces additional aromatic signals and characteristic vibrational modes. Understanding the interplay of these structural features is paramount for a precise interpretation of its spectroscopic data.

Below is the chemical structure and a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₂FNO |

| Molecular Weight | 217.24 g/mol |

| IUPAC Name | 3-Fluoro-4-(4-methylphenoxy)aniline |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on both aromatic rings, the amine group, and the methyl group. The chemical shifts are influenced by the electron-donating nature of the amino and ether groups and the electron-withdrawing effect of the fluorine atom.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings (in CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.85 - 6.95 | Doublet of doublets (dd) | JH-F ≈ 9.0, JH-H ≈ 2.5 |

| H-5 | 6.75 - 6.85 | Triplet (t) | JH-H ≈ 8.5 |

| H-6 | 6.65 - 6.75 | Doublet of doublets (dd) | JH-H ≈ 8.5, JH-H ≈ 2.5 |

| H-2', H-6' | 7.05 - 7.15 | Doublet (d) | JH-H ≈ 8.0 |

| H-3', H-5' | 6.80 - 6.90 | Doublet (d) | JH-H ≈ 8.0 |

| -NH₂ | 3.60 - 3.80 | Broad singlet (br s) | - |

| -CH₃ | 2.30 - 2.40 | Singlet (s) | - |

Interpretation and Rationale

-

Aniline Ring Protons (H-2, H-5, H-6): The protons on the aniline ring are expected to appear in the upfield aromatic region due to the overall electron-donating character of the substituents. The fluorine atom at C-3 will cause a characteristic splitting of the adjacent H-2 proton signal.

-

Tolyl Ring Protons (H-2', H-6', H-3', H-5'): The p-tolyloxy group will show a typical AA'BB' system, appearing as two doublets.

-

Amine Protons (-NH₂): The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

Methyl Protons (-CH₃): The methyl protons of the tolyl group will give a sharp singlet in the aliphatic region.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The fluorine substitution will result in significant C-F couplings, which are diagnostic for the fluorinated carbon and its neighbors.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JC-F, Hz) |

| C-1 | ~140 | ~10 |

| C-2 | ~110 | ~2 |

| C-3 | ~155 | ~245 (¹JC-F) |

| C-4 | ~145 | ~12 |

| C-5 | ~120 | ~5 |

| C-6 | ~115 | < 2 |

| C-1' | ~154 | - |

| C-2', C-6' | ~120 | - |

| C-3', C-5' | ~130 | - |

| C-4' | ~132 | - |

| -CH₃ | ~21 | - |

Interpretation and Rationale

-

Fluorinated Carbon (C-3): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JC-F) of around 245 Hz, making it easily identifiable.

-

Carbons of the Aniline Ring: The other carbons in the aniline ring will show smaller two-, three-, and four-bond C-F couplings.

-

Carbons of the Tolyl Ring: The carbons of the p-tolyloxy group will appear at their characteristic chemical shifts.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the CDCl₃ triplet at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the N-H bonds of the primary amine, the C-O-C ether linkage, the C-F bond, and the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3500 | N-H symmetric and asymmetric stretching | Medium |

| 3000 - 3100 | Aromatic C-H stretching | Medium |

| 1600 - 1650 | N-H scissoring (bending) | Strong |

| 1450 - 1550 | Aromatic C=C stretching | Strong, multiple bands |

| 1200 - 1250 | Aryl C-O-C asymmetric stretching | Strong |

| 1150 - 1200 | Aromatic C-F stretching | Strong |

| 800 - 850 | para-disubstituted C-H out-of-plane bending | Strong |

Interpretation and Rationale

-

N-H Stretching: The two bands in the 3400-3500 cm⁻¹ region are characteristic of a primary amine.

-

Aryl Ether Stretching: A strong band around 1200-1250 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the diaryl ether.

-

C-F Stretching: The C-F stretch in aromatic compounds typically appears as a strong band in the 1150-1200 cm⁻¹ region.[1]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the ether bond and loss of small molecules or radicals.

Predicted Fragmentation Pattern

Table 5: Predicted Key Fragments in EI-MS

| m/z | Predicted Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 110 | [C₆H₄FNO]⁺ |

| 107 | [C₇H₇O]⁺ (p-cresyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Rationale

-

Molecular Ion: The molecular ion peak at m/z 217 should be clearly visible.

-

Major Fragmentation Pathways: The most likely fragmentation will be the cleavage of the C-O ether bond, leading to the formation of ions corresponding to the fluorinated aniline moiety and the p-cresyl moiety.[2] The p-cresyl cation can further rearrange to the stable tropylium ion at m/z 91.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualizations

Spectroscopic Analysis Workflow

Caption: Correlation of molecular fragments to their key spectroscopic signals.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By understanding these predicted spectroscopic signatures, researchers can more effectively identify this compound, confirm its synthesis, and assess its purity. The provided protocols offer a standardized approach for obtaining high-quality experimental data, which will be essential for validating these predictions and furthering research involving this and related molecules.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Arjunan, V., et al. (2012). FT-IR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. TSI Journals. [Link]

Sources

IUPAC name for 3-Fluoro-4-(p-tolyloxy)aniline

An In-depth Technical Guide to 3-Fluoro-4-(p-tolyloxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes information from structurally related molecules and fundamental chemical principles to offer a robust profile. Researchers, scientists, and drug development professionals can leverage this information as a foundational resource for synthesis, characterization, and application development.

Chemical Identity and Structure

The nomenclature and structural representation of this molecule are fundamental to its study.

-

Systematic IUPAC Name: 3-fluoro-4-(4-methylphenoxy)aniline

-

Common Name: this compound

-

Molecular Formula: C₁₃H₁₂FNO

-

Molecular Weight: 217.24 g/mol

-

Canonical SMILES: Cc1ccc(cc1)Oc2ccc(N)c(F)c2

-

InChI Key: InChI=1S/C13H12FNO/c1-9-2-4-11(5-3-9)16-13-7-6-10(14)8-12(13)15/h2-8H,15H2,1H3

A CAS Registry Number for this specific compound is not readily found in major chemical databases as of the last update of this guide.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-fluoro-4-(4-methylphenoxy)aniline |

| Molecular Formula | C₁₃H₁₂FNO |

| Molecular Weight | 217.24 g/mol |

| Canonical SMILES | Cc1ccc(cc1)Oc2ccc(N)c(F)c2 |

| InChI Key | InChI=1S/C13H12FNO/c1-9-2-4-11(5-3-9)16-13-7-6-10(14)8-12(13)15/h2-8H,15H2,1H3 |

Physicochemical and Spectroscopic Profile

The physicochemical properties of 3-fluoro-4-(4-methylphenoxy)aniline can be predicted based on its structure and by referencing analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Analog Compound |

| Physical State | Off-white to pale brown solid | Aromatic amines and diaryl ethers of similar molecular weight are typically solids at room temperature. |

| Melting Point | 120-130 °C | Similar to 3-Fluoro-4-morpholinoaniline (121-123 °C)[1][2]. |

| Boiling Point | > 350 °C | High molecular weight and polarity suggest a high boiling point. For example, 3-Fluoro-4-morpholinoaniline has a boiling point of 364.9 °C[3]. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO, DMF); sparingly soluble in water. | The aniline and ether functionalities impart polarity, while the aromatic rings contribute to hydrophobicity. |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with splitting patterns influenced by the fluorine and other substituents. The methyl group protons would appear as a singlet, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the 13 carbon atoms, with the carbon atom bonded to the fluorine exhibiting a characteristic large coupling constant (¹J C-F).

-

IR Spectroscopy: Key infrared absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the diaryl ether (around 1240 cm⁻¹).

Synthesis and Reaction Chemistry

The synthesis of 3-fluoro-4-(4-methylphenoxy)aniline can be approached through several established methods for forming diaryl ethers, followed by the reduction of a nitro group to an aniline.

Proposed Synthesis Workflow

A plausible and efficient synthesis route involves a nucleophilic aromatic substitution (SNAᵣ) reaction followed by a nitro group reduction.

Caption: Proposed two-step synthesis of 3-fluoro-4-(4-methylphenoxy)aniline.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Fluoro-4-(4-methylphenoxy)-1-nitrobenzene

-

To a solution of p-cresol in a polar aprotic solvent such as dimethylformamide (DMF), add a slight molar excess of a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature for 30 minutes to form the potassium cresolate.

-

Add an equimolar amount of 1,2-difluoro-4-nitrobenzene to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-fluoro-4-(4-methylphenoxy)-1-nitrobenzene.

Step 2: Synthesis of 3-Fluoro-4-(4-methylphenoxy)aniline

-

Dissolve the 2-fluoro-4-(4-methylphenoxy)-1-nitrobenzene intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is the use of iron powder in the presence of a catalytic amount of ammonium chloride in an ethanol/water mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain 3-fluoro-4-(4-methylphenoxy)aniline.

Chemical Reactivity

The chemical reactivity of 3-fluoro-4-(4-methylphenoxy)aniline is governed by its primary functional groups:

-

Aniline Moiety: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases.

-

Fluoroaromatic Ring: The fluorine atom influences the electron density of the aromatic ring and can participate in further nucleophilic aromatic substitution reactions under forcing conditions.

-

Diaryl Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.

Potential Applications in Drug Discovery and Materials Science

Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

-

Scaffold for Bioactive Molecules: 3-Fluoro-4-(4-methylphenoxy)aniline can serve as a key intermediate in the synthesis of more complex molecules. The aniline group provides a convenient handle for further chemical modifications. The presence of the fluoro and tolyloxy groups can be crucial for modulating the pharmacological properties of the final compound. For instance, related fluoroanilines are precursors to a wide range of pharmaceuticals.

-

Analogs of Existing Drugs: This compound could be used to synthesize analogs of existing drugs that contain an aniline or a diaryl ether moiety. The introduction of the fluorine atom can lead to improved drug-like properties.

-

Materials Science: Aromatic amines are widely used in the synthesis of high-performance polymers such as polyimides and polyamides. The fluorine content in 3-fluoro-4-(4-methylphenoxy)aniline could be exploited to create polymers with low dielectric constants, high thermal stability, and good solubility.

Safety and Handling

While specific toxicity data for 3-fluoro-4-(4-methylphenoxy)aniline is not available, it should be handled with the care appropriate for aromatic amines and fluorinated compounds.

-

General Hazards: Aromatic amines can be toxic and may be skin and eye irritants. Fluorinated organic compounds can also have unique toxicological profiles.

-

GHS Hazard Statements (Predicted): Based on similar compounds like 3-fluoro-4-morpholinoaniline, the following hazards may be anticipated:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Conclusion

This compound, or more precisely 3-fluoro-4-(4-methylphenoxy)aniline, represents a valuable, albeit underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic routes. Its potential as a building block in the development of novel pharmaceuticals and advanced materials is significant. The information presented here is intended to empower researchers and scientists to further investigate this promising compound and unlock its full potential.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide.

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-(p-tolyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a novel compound of interest in medicinal chemistry and materials science, 3-Fluoro-4-(p-tolyloxy)aniline presents a unique combination of structural motifs: a fluoroaniline core and a p-tolyloxy substituent. This guide provides a comprehensive analysis of its anticipated solubility and stability profiles. While empirical data for this specific molecule is not yet publicly available, this document synthesizes information from structurally related analogs to establish a predictive framework. We will explore the theoretical underpinnings of its physicochemical properties, propose detailed experimental protocols for its characterization, and discuss potential degradation pathways. This document is intended to serve as a foundational resource for researchers initiating work with this compound, enabling informed decisions in experimental design and formulation development.

Introduction: Unveiling a Promising Scaffold

The molecule this compound is a substituted aromatic amine. The strategic placement of a fluorine atom, an ether linkage, and an aniline moiety suggests its potential utility as a building block in the synthesis of complex organic molecules. The fluoroaniline scaffold is a common feature in many pharmaceuticals and agrochemicals.[1][2] The p-tolyloxy group can influence the molecule's lipophilicity and steric profile, which are critical determinants of its biological activity and material properties. Understanding the solubility and stability of this compound is a prerequisite for its successful application in any field.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₂FNO

-

Molecular Weight: 217.24 g/mol

Predicted Physicochemical Properties

Direct experimental data for this compound is limited. However, we can infer its properties by examining structurally related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3-Fluoro-4-morpholinoaniline | C₁₀H₁₃FN₂O | 196.23 | Fluoroaniline with a morpholino group. |

| 4-(p-Tolyloxy)aniline | C₁₃H₁₃NO | 199.25 | Aniline with a p-tolyloxy group, no fluorine.[3] |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | Simple fluoroaniline.[1][4] |

Predicted Solubility Profile

The solubility of this compound will be governed by the interplay of its functional groups. The aniline group can act as a hydrogen bond donor and acceptor, conferring some polarity. The fluorine atom can participate in weak hydrogen bonding. However, the dominant feature is the large, nonpolar aromatic system, which suggests that the molecule will be sparingly soluble in aqueous media and more soluble in organic solvents.

Hypothesized Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous (e.g., Water, Buffers) | Low | The hydrophobic character of the two aromatic rings is expected to dominate over the polar contributions of the amine and fluorine. |

| Polar Aprotic (e.g., DMSO, DMF) | High | These solvents are excellent at solvating a wide range of organic molecules. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The aniline group can interact with the hydroxyl groups of these solvents. For instance, the related compound 3-Fluoro-4-morpholinoaniline is soluble in methanol. |

| Nonpolar (e.g., Toluene, Hexane) | Moderate | The p-tolyloxy group and the overall aromaticity suggest good compatibility with nonpolar solvents. |

Stability Considerations and Potential Degradation Pathways

The stability of this compound is crucial for its storage, handling, and application. Several factors could influence its degradation:

-

Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air, light, and certain metal ions.

-

Hydrolysis: The ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions, although this is not expected under normal physiological or storage conditions.

-

Photostability: Aromatic amines can be light-sensitive. Exposure to UV radiation may lead to polymerization or the formation of degradation products.

Experimental Protocols for Characterization

To empirically determine the solubility and stability of this compound, the following protocols are recommended.

Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the solubility of a new chemical entity.

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions: Add an excess of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated HPLC method with UV detection.

Protocol for Stability Assessment

A forced degradation study is essential to identify potential degradation products and pathways.

Caption: Workflow for Forced Degradation Study.

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Treat the solutions with HCl and NaOH at elevated temperatures.

-

Oxidation: Expose the solution to hydrogen peroxide.

-

Thermal Stress: Heat the solid compound and a solution of the compound.

-

Photostability: Expose the solid and a solution to UV and visible light.

-

-

Analysis: At specified time points, analyze the stressed samples by HPLC to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

-

Characterization of Degradants: Use LC-MS to determine the mass of the degradation products to help elucidate their structures.

Conclusion

While this compound is a compound with significant potential, a thorough understanding of its solubility and stability is paramount for its successful application. This guide provides a predictive framework based on the known properties of related molecules and outlines robust experimental protocols for its empirical characterization. The insights gained from these studies will be invaluable for formulation development, chemical synthesis optimization, and regulatory submissions.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94519, 4-(p-Tolyloxy)aniline. Retrieved from [Link].

-

Wikipedia. (2023, December 2). 4-Fluoroaniline. In Wikipedia. Retrieved from [Link].

- Google Patents. (n.d.). Preparation method of 3-chloro-4-fluoroaniline.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19436618, 3-Fluoro-4-(trifluoromethoxy)aniline. Retrieved from [Link].

-

Cheméo. (n.d.). p-Fluoroaniline. Retrieved from [Link].

-

PubChemLite. (n.d.). 4-(p-tolyloxy)aniline. Retrieved from [Link].

- The Royal Society of Chemistry. (2016). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Org. Chem. Front., 3, 1316-1320.

- Google Patents. (n.d.). Preparation method of para-fluoroaniline.

-

ResearchGate. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link].

Sources

- 1. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 3. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Fluoroaniline (CAS 371-40-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Strategic Imperative of Fluorine in Aryloxyaniline Scaffolds: A Deep Dive into Electron-Withdrawing Effects

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the profound electron-withdrawing effects of fluorine within the aryloxyaniline core, a privileged structure in numerous therapeutic agents. We will dissect the nuanced interplay of inductive and resonance effects, their quantifiable impact on physicochemical properties, and the cascading influence on pharmacokinetic and pharmacodynamic profiles.

Introduction: The Unassuming Power of a Single Atom

The aryloxyaniline moiety serves as a versatile template in drug design, appearing in a wide array of clinically significant molecules. However, the journey from a promising lead compound to a successful therapeutic is often fraught with challenges, including metabolic instability, suboptimal bioavailability, and off-target effects. The introduction of fluorine, the most electronegative element, offers a powerful tool to mitigate these issues. Its small size and unique electronic properties can dramatically alter a molecule's characteristics, often leading to enhanced therapeutic potential.

This guide will provide a comprehensive overview of the theoretical underpinnings and practical applications of fluorination in the context of aryloxyanilines. We will delve into the "why" and "how" of experimental design, offering field-proven insights to navigate the complexities of molecular optimization.

The Duality of Fluorine's Electronic Influence: Inductive vs. Resonance Effects

The electron-withdrawing nature of fluorine in aromatic systems is a tale of two competing forces: the powerful inductive effect (-I) and the weaker, yet significant, resonance effect (+R).

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density through the sigma (σ) bonds of the aromatic ring. This effect is distance-dependent, being most pronounced at the ortho and meta positions relative to the fluorine substituent. The consequence is a general deactivation of the aromatic ring towards electrophilic attack and a significant modulation of the acidity and basicity of nearby functional groups.

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This donation of electron density partially counteracts the inductive effect, particularly at the ortho and para positions. While the inductive effect of fluorine is dominant, the resonance effect plays a crucial role in directing the regioselectivity of chemical reactions and influencing molecular conformation.

Caption: Dueling electronic effects of fluorine on the aryloxyaniline core.

Quantifiable Consequences: Impact on pKa and Lipophilicity (LogP)

The introduction of fluorine has a predictable and measurable impact on two critical physicochemical parameters: pKa and LogP. These properties, in turn, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity/Basicity (pKa)

The strong inductive effect of fluorine significantly influences the pKa of the aniline nitrogen. By withdrawing electron density, fluorine reduces the basicity of the aniline moiety, resulting in a lower pKa value. This modulation of pKa can have profound implications for a drug's solubility, membrane permeability, and interaction with its biological target. For instance, a lower pKa can decrease the extent of ionization at physiological pH, potentially enhancing oral absorption.

| Compound | Substitution Pattern | Aniline pKa (approx.) |

| Aryloxyaniline | Unsubstituted | 4.5 |

| 2-Fluoro-aryloxyaniline | Ortho-Fluoro | 3.0 |

| 3-Fluoro-aryloxyaniline | Meta-Fluoro | 3.5 |

| 4-Fluoro-aryloxyaniline | Para-Fluoro | 4.0 |

Table 1: Illustrative pKa values demonstrating the effect of fluorine substitution on the basicity of the aryloxyaniline core.

Fine

The Diaryl Ether Linkage: A Linchpin of Biological Activity and A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diaryl ether linkage, a seemingly simple C-O-C bridge between two aromatic rings, represents a cornerstone in the architecture of a vast array of biologically active molecules. From life-saving antibiotics to targeted cancer therapies and essential hormones, this structural motif imparts a unique combination of conformational rigidity and flexibility that is critical for molecular recognition and biological function.[1][2] This guide, intended for professionals in the fields of chemical biology and drug development, delves into the multifaceted role of the diaryl ether linkage, exploring its significance in natural products, its application in synthetic medicinal chemistry, and the experimental methodologies used to evaluate its impact on biological activity.

The Diaryl Ether Motif in Nature's Arsenal: Lessons from Vancomycin and Thyroid Hormones

Nature has long utilized the diaryl ether linkage to construct complex and potent bioactive molecules. Two prominent examples, the glycopeptide antibiotic vancomycin and the thyroid hormones, underscore the critical role of this structural element in achieving high-affinity interactions with biological targets.

Vancomycin: A Rigid Scaffold for Combating Bacterial Resistance

Vancomycin, a last-resort antibiotic for treating serious Gram-positive bacterial infections, owes its potent activity to its unique three-dimensional structure, which is conformationally constrained by diaryl ether and biaryl linkages.[3] This rigid, cup-shaped scaffold is essential for its mechanism of action: the sequestration of the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[3][4][5][6]

The diaryl ether bonds within the vancomycin aglycone are formed biosynthetically through oxidative crosslinking of aromatic amino acid residues, a process catalyzed by a cascade of cytochrome P450 enzymes. This intricate enzymatic machinery highlights the evolutionary importance of this structural feature for creating a molecule with high affinity and specificity for its target. The conformational rigidity imparted by the diaryl ether linkages is crucial for pre-organizing the molecule for binding, minimizing the entropic penalty upon target recognition.

Caption: Mechanism of Vancomycin Action.

Thyroid Hormones: A Precisely Angled Key for Nuclear Receptor Activation

The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism, growth, and development. The diaryl ether linkage in these molecules is not merely a spacer but plays a crucial role in establishing the correct three-dimensional orientation of the two iodinated phenyl rings. This specific conformation is critical for high-affinity binding to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The ether linkage dictates the angle between the two aromatic rings, ensuring a precise fit within the ligand-binding pocket of the TRs. This interaction triggers a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression.

The Diaryl Ether Scaffold in Synthetic Drug Design: A Privileged Structure

The widespread occurrence and functional importance of the diaryl ether linkage in natural products have inspired medicinal chemists to incorporate this motif into synthetic molecules to develop novel therapeutic agents.[1][2] The diaryl ether scaffold is now recognized as a "privileged structure," as it is capable of providing ligands for a variety of biological targets.

Tyrosine Kinase Inhibitors: Targeting Oncogenic Signaling Pathways

A significant number of clinically successful tyrosine kinase inhibitors (TKIs) feature a diaryl ether core. These drugs are designed to compete with ATP for the kinase domain's binding site, thereby inhibiting the phosphorylation cascade that drives cancer cell proliferation and survival. The diaryl ether linkage often serves as a central scaffold, positioning key pharmacophoric groups for optimal interaction with the amino acid residues in the ATP-binding pocket.

One of the most well-known signaling pathways targeted by such inhibitors is the RAF-MEK-ERK pathway, which is frequently dysregulated in various cancers.[7][8][9][] Diaryl ether-containing TKIs, such as Sorafenib, are designed to inhibit key kinases in this pathway, like B-RAF. The diaryl ether provides a structurally rigid yet conformationally adaptable framework that allows for high-affinity binding to the kinase domain.

Caption: Inhibition of the RAF-MEK-ERK Signaling Pathway.

The structure-activity relationship (SAR) studies of these inhibitors often reveal that subtle modifications to the substitution pattern on the aryl rings can have a profound impact on their potency and selectivity. This highlights the importance of the precise electronic and steric properties of the diaryl ether moiety in mediating these interactions.

| Compound Type | Target Kinase | Key Structural Features | Reference |

| Sorafenib | B-RAF, VEGFR, PDGFR | Pyridine and urea moieties connected by a diaryl ether | [11] |

| Regorafenib | VEGFR, TIE2, KIT, RET, RAF-1, BRAF | Fluoro-substituted central phenyl ring in the diaryl ether | [11] |

| Combretastatin D series | Tubulin | Macrocyclic diaryl ether heptanoids | [12] |

Antimicrobial and Other Therapeutic Applications

Beyond cancer, diaryl ether-containing compounds have shown promise in a range of other therapeutic areas. For instance, analogues of the natural product combretastatin, which feature a diaryl ether linkage, have been investigated as potent antitubulin agents for cancer therapy.[12] Furthermore, novel diaryl ether derivatives are being explored as antibacterial and anti-inflammatory agents, demonstrating the broad utility of this scaffold in drug discovery.[1][2]

Experimental Assessment of Biological Activity

A crucial aspect of developing diaryl ether-containing drug candidates is the rigorous evaluation of their biological activity. A variety of in vitro assays are employed to determine the potency, selectivity, and mechanism of action of these compounds.

Cell Viability and Cytotoxicity Assays: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14] This assay is particularly useful for screening the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[13][15]

-

Compound Treatment: Treat the cells with various concentrations of the diaryl ether compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.[13][16] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays: NADH-Dependent Dehydrogenase Assays

For diaryl ether compounds designed to inhibit specific enzymes, in vitro enzyme inhibition assays are essential to determine their potency and mechanism of inhibition. For NADH-dependent dehydrogenases, a common approach is to monitor the change in NADH absorbance.

Experimental Protocol: NADH-Dependent Enzyme Inhibition Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, the enzyme's substrate, and NADH in a cuvette or 96-well plate.

-

Inhibitor Addition: Add varying concentrations of the diaryl ether inhibitor to the reaction mixture and pre-incubate for a defined period to allow for inhibitor-enzyme binding.

-

Enzyme Addition: Initiate the enzymatic reaction by adding the purified dehydrogenase enzyme.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+, over time using a spectrophotometer.[17]

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Synthesis of the Diaryl Ether Linkage: Key Chemical Transformations

The construction of the diaryl ether linkage is a pivotal step in the synthesis of many biologically active molecules. Several reliable and versatile methods have been developed for this purpose.

The Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide.[18] While traditional Ullmann conditions often require high temperatures, modern variations with improved catalysts and ligands allow the reaction to proceed under milder conditions.[19]

Typical Experimental Procedure: Ullmann Condensation

-

To a reaction vessel, add the phenol, aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K2CO3 or Cs2CO3).

-

Add a high-boiling point solvent such as dimethylformamide (DMF) or toluene.

-

Heat the reaction mixture to a temperature typically ranging from 100 to 200°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[18]

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired diaryl ether.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been adapted for the synthesis of diaryl ethers. This method offers a broader substrate scope and often proceeds under milder conditions compared to the traditional Ullmann condensation.

Conceptual Workflow: Buchwald-Hartwig Diaryl Ether Synthesis

Caption: Key components of the Buchwald-Hartwig diaryl ether synthesis.

Future Perspectives

The diaryl ether linkage continues to be a focal point in the design and discovery of new bioactive compounds. As our understanding of the structural and conformational requirements for targeting specific biological macromolecules deepens, the rational design of novel diaryl ether-containing molecules with enhanced potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the development of next-generation therapeutics. The versatility of this seemingly simple structural motif ensures its enduring importance in the ongoing quest for innovative medicines and agrochemicals.

References

A comprehensive list of references with clickable URLs is provided in the final section of this document.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doseme-rx.com [doseme-rx.com]

- 4. researchgate.net [researchgate.net]

- 5. Vancomycin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. texaschildrens.org [texaschildrens.org]

- 17. home.sandiego.edu [home.sandiego.edu]

- 18. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 19. pubs.acs.org [pubs.acs.org]

3-Fluoro-4-(p-tolyloxy)aniline and its non-fluorinated analogue

Executive Summary

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates. This guide provides a comprehensive technical analysis of two such molecules: 3-Fluoro-4-(p-tolyloxy)aniline and its non-fluorinated parent, 4-(p-tolyloxy)aniline . We delve into the strategic rationale for introducing fluorine into this diaryl ether aniline scaffold, offering a comparative analysis of their physicochemical properties, detailed synthetic routes with mechanistic justifications, and a discussion on the profound impact of fluorination on metabolic stability and target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the principles of bioisosteric replacement and strategic fluorination to advance their discovery programs.

Introduction: The Strategic Value of the Aniline Scaffold and Fluorine in Medicinal Chemistry

Aniline and its derivatives are privileged structures in drug discovery, serving as versatile building blocks for a vast array of pharmacologically active agents.[1] Their utility stems from their synthetic accessibility and their ability to act as key pharmacophoric elements, often participating in crucial hydrogen bonding interactions with biological targets.[1] However, the aniline moiety is not without its challenges; it can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to rapid clearance or the formation of toxic metabolites.[2]

This is where the strategic incorporation of fluorine comes into play. Fluorine is the most electronegative element, and its introduction into a drug candidate can dramatically alter its properties in a predictable manner.[3][4] Key benefits of selective fluorination include:

-

Blocked Metabolic Hotspots: A fluorine atom can replace a hydrogen at a site susceptible to oxidative metabolism, thereby enhancing the molecule's metabolic stability and half-life.[5]

-

Modulated Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the aniline nitrogen. This modulation can significantly impact target binding, solubility, and pharmacokinetic profiles.

-

Enhanced Binding Affinity: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding potency.[5]

-

Improved Membrane Permeability: The lipophilicity of a molecule is often increased by the addition of fluorine, which can enhance its ability to cross cellular membranes.[3]

This guide uses the this compound scaffold as a case study to illustrate these principles in action, comparing it directly with its non-fluorinated counterpart.

Comparative Physicochemical Properties

The introduction of a single fluorine atom ortho to the aniline group induces significant, predictable changes in the molecule's fundamental properties. These differences are critical for anticipating the molecule's behavior in biological systems.

| Property | 4-(p-tolyloxy)aniline | This compound | Rationale for Change |

| CAS Number | 41295-20-9[6] | 83660-65-5[7] | N/A |

| Molecular Formula | C₁₃H₁₃NO[6] | C₁₃H₁₂FNO[7] | Addition of F, removal of H. |

| Molecular Weight | 199.25 g/mol [6] | 217.24 g/mol [7] | The atomic mass of F (19.00) replaces H (1.01). |

| Calculated LogP | 2.9[6] | ~3.2 (Estimated) | Fluorine typically increases lipophilicity. |

| Calculated pKa | ~4.6 (Estimated for aniline) | ~3.5 (Estimated) | The inductive electron-withdrawing effect of fluorine reduces the basicity of the aniline nitrogen. |

| Hydrogen Bond Donors | 1 (N-H₂)[6] | 1 (N-H₂) | Unchanged. |

| Hydrogen Bond Acceptors | 2 (N, O)[6] | 3 (N, O, F) | Fluorine can act as a weak H-bond acceptor. |

Synthetic Strategies and Methodologies

The synthesis of both molecules follows a logical two-step sequence: the formation of the diaryl ether bond, followed by the reduction of a nitro group to the final aniline. The choice of starting materials is the key differentiating factor.

Synthetic Workflow Overview

The overall strategy involves a copper-catalyzed Ullmann condensation to form the C-O ether linkage, a robust and well-established method for constructing diaryl ethers.[5] This is followed by a standard reduction of the nitro group, which serves as a masked form of the desired aniline.

Caption: General two-step synthetic workflow for target aniline compounds.

Synthesis of 4-(p-tolyloxy)aniline

This synthesis begins with a non-fluorinated, nitro-activated aryl halide.

Caption: Synthetic pathway for 4-(p-tolyloxy)aniline.

Synthesis of this compound

The key to this synthesis is the use of a difluorinated starting material, where one fluorine atom acts as a leaving group and the other remains in the final product. The fluorine atom at the 2-position strongly activates the C-1 position for nucleophilic aromatic substitution.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis.

Protocol 4.1: Synthesis of 2-Fluoro-1-(p-tolyloxy)-4-nitrobenzene (Fluorinated Intermediate)

-

Rationale: This step utilizes a nucleophilic aromatic substitution (SNAᵣ). 1,2-Difluoro-4-nitrobenzene is an excellent substrate because the nitro group strongly withdraws electron density, activating the ring towards nucleophilic attack. The fluorine at C-1 is the more reactive leaving group. Potassium carbonate is a suitable base to deprotonate the weakly acidic p-cresol, forming the potassium cresolate nucleophile in situ.

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 eq.), 1,2-difluoro-4-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Add anhydrous dimethylformamide (DMF) as the solvent (approx. 5 mL per gram of p-cresol).

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

A yellow solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Dry the crude product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

-

Protocol 4.2: Synthesis of this compound (Final Fluorinated Product)

-

Rationale: The reduction of the nitro group is a classic and reliable transformation. The Bechamp reduction, using iron powder in the presence of an acid catalyst (generated from ammonium chloride in aqueous ethanol), is a cost-effective and efficient method for this purpose.[6] It avoids the need for high-pressure hydrogenation equipment.

-

Procedure:

-

In a round-bottom flask, suspend the 2-fluoro-1-(p-tolyloxy)-4-nitrobenzene intermediate (1.0 eq.) in a 4:1 mixture of ethanol and water.

-

Add ammonium chloride (0.2 eq.) and iron powder (3.0-4.0 eq.).

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Once complete, cool the mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Concentrate the combined filtrates under reduced pressure to remove most of the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel if required.

-

Note: The synthesis of the non-fluorinated analogue follows the same reduction protocol (4.2), starting from the corresponding non-fluorinated nitro-diaryl ether intermediate.